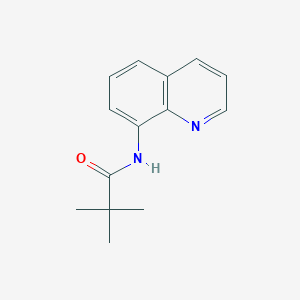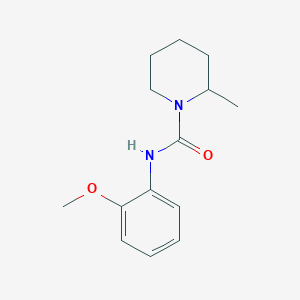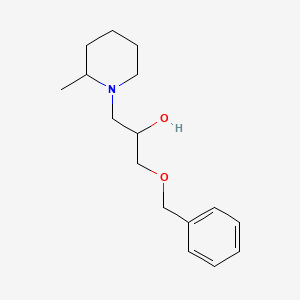![molecular formula C22H18N4S2 B7546539 4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine](/img/structure/B7546539.png)
4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds known as pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the disulfanyl group. One common synthetic route includes:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine or its derivatives under acidic or basic conditions.
Introduction of the Disulfanyl Group: The disulfanyl group can be introduced via a nucleophilic substitution reaction where a thiol group is reacted with a suitable leaving group on the pyrimidine ring.
Industrial Production Methods
Industrial production methods for such compounds often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include:
Batch Processing: Where each step of the synthesis is carried out in separate reactors.
Continuous Flow Processing: Where the reactants are continuously fed into a reactor and the product is continuously removed, allowing for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The disulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfanyl group can be reduced to thiols.
Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted pyrimidines depending on the nucleophile or electrophile used.
Scientific Research Applications
4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine involves its interaction with specific molecular targets. The disulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The pyrimidine ring can interact with nucleic acids or enzymes, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-6-phenylpyrimidin-2-amine: A simpler pyrimidine derivative without the disulfanyl group.
2,4-Dichloro-6-methylpyrimidine: A pyrimidine derivative with chloro substituents instead of the disulfanyl group.
Uniqueness
4-Methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine is unique due to the presence of the disulfanyl group, which imparts distinct chemical reactivity and potential biological activity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
4-methyl-2-[(4-methyl-6-phenylpyrimidin-2-yl)disulfanyl]-6-phenylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4S2/c1-15-13-19(17-9-5-3-6-10-17)25-21(23-15)27-28-22-24-16(2)14-20(26-22)18-11-7-4-8-12-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIHLOKZOLMBQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SSC2=NC(=CC(=N2)C3=CC=CC=C3)C)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Furan-2-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B7546461.png)
![[1-(1,5-Dimethylpyrazole-4-carbonyl)piperidin-4-yl]-piperidin-1-ylmethanone](/img/structure/B7546463.png)

![N-butyl-N-methyl-2-[3-(pyridin-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-en-8-yl]acetamide](/img/structure/B7546480.png)

![N-[1-[(2-chloro-6-fluorophenyl)methyl]piperidin-4-yl]benzamide](/img/structure/B7546503.png)

![N-[(2S)-2-hydroxypropyl]-N'-phenylurea](/img/structure/B7546522.png)
![2-[(5-chlorothiophen-2-yl)sulfonyl-methylamino]-N-(3-ethynylphenyl)acetamide](/img/structure/B7546530.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-methylpropanamide](/img/structure/B7546542.png)
![N-(3-ethynylphenyl)-2-imidazo[2,1-b][1,3]thiazol-6-ylacetamide](/img/structure/B7546548.png)


![N-[(4-fluorophenyl)methyl]cyclopropanecarboxamide](/img/structure/B7546575.png)
